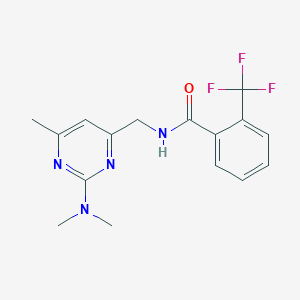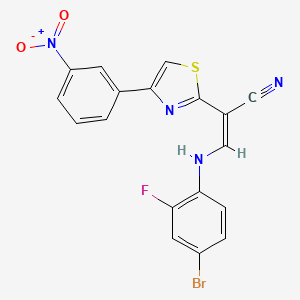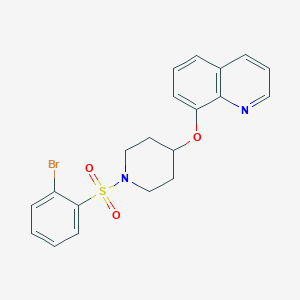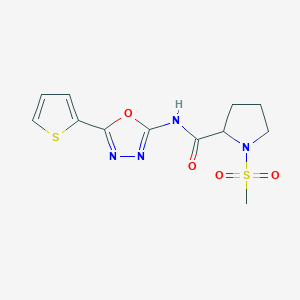![molecular formula C24H21N5O3 B2426319 N-{2-[1-(4-methylbenzoyl)piperidin-4-yl]ethyl}-2-(trifluoromethyl)benzamide CAS No. 1251601-27-0](/img/structure/B2426319.png)
N-{2-[1-(4-methylbenzoyl)piperidin-4-yl]ethyl}-2-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction, and their synthesis has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Compounds with piperidine moiety show a wide variety of biological activities .Chemical Reactions Analysis
The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
Piperidine is an organic heterocyclic amine widely used as a building block and reagent in synthesizing organic compounds, including medicinal products .Scientific Research Applications
Impurity Analysis in Drug Synthesis
In the process of synthesizing Repaglinide, a drug used for diabetes treatment, various impurities were identified, including compounds structurally similar to N-{2-[1-(4-methylbenzoyl)piperidin-4-yl]ethyl}-2-(trifluoromethyl)benzamide. These impurities were characterized using advanced analytical methods, highlighting the compound's relevance in the quality control of pharmaceutical products (Kancherla et al., 2018).
Synthesis and Evaluation of Prokinetic Agents
Research on Cinitapride, a prokinetic agent, involved the synthesis of derivatives related to N-{2-[1-(4-methylbenzoyl)piperidin-4-yl]ethyl}-2-(trifluoromethyl)benzamide. These derivatives were evaluated for their potential as anti-ulcerative agents, showing the compound's significance in developing new therapeutic agents (Srinivasulu et al., 2005).
Anti-acetylcholinesterase Activity
A study on the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, which are structurally related to N-{2-[1-(4-methylbenzoyl)piperidin-4-yl]ethyl}-2-(trifluoromethyl)benzamide, revealed significant anti-acetylcholinesterase activity. This research contributes to understanding the compound's potential in treating conditions like Alzheimer's disease (Sugimoto et al., 1990).
Tuberculosis Research
In tuberculosis research, thiazole-aminopiperidine hybrid analogues, structurally related to the compound , were designed and synthesized. These compounds showed promising activity against Mycobacterium tuberculosis, illustrating the compound's importance in developing new anti-tuberculosis drugs (Jeankumar et al., 2013).
Cancer Research
In cancer research, N-[2-(1'-piperidinyl)ethyl]-3-[125I]iodo-4-methoxybenzamide (P[125I]MBA), a compound similar to N-{2-[1-(4-methylbenzoyl)piperidin-4-yl]ethyl}-2-(trifluoromethyl)benzamide, was synthesized and evaluated for imaging breast cancer. This study highlights the potential of such compounds in diagnostic applications for cancer (John et al., 1999).
Antibacterial and Antifungal Studies
Metal complexes of benzamides structurally similar to the compound were synthesized and evaluated for their antibacterial and antifungal properties. This research is vital for understanding the compound's potential in antimicrobial applications (Khatiwora et al., 2013).
Mechanism of Action
Future Directions
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This review is designed to help both novice researchers taking their first steps in this field and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .
properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(3,4-dimethylphenyl)-5-pyridin-3-yltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5O3/c1-15-5-7-19(12-16(15)2)29-23(17-4-3-9-25-14-17)22(27-28-29)24(30)26-18-6-8-20-21(13-18)32-11-10-31-20/h3-9,12-14H,10-11H2,1-2H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMRLTHDCJFRCEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC4=C(C=C3)OCCO4)C5=CN=CC=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(3,4-dimethylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)phenyl)acetamide](/img/structure/B2426236.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2426238.png)


![2-(benzylthio)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide](/img/structure/B2426247.png)
![6-(4-(2-chlorophenyl)piperazine-1-carbonyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2426248.png)

![1-[(4-Chlorophenyl)methyl]-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea](/img/structure/B2426250.png)
![1-(4-chlorophenyl)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide](/img/structure/B2426251.png)

![N-benzyl-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2426253.png)
![(2-chlorophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2426254.png)

